Home > Products > Screening Compounds P114703 > Sorafenib-galactosamine
Sorafenib-galactosamine -

Sorafenib-galactosamine

Catalog Number: EVT-1492257
CAS Number:
Molecular Formula: C26H24ClF3N4O8
Molecular Weight: 612.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Source and Classification

Sorafenib-galactosamine is classified as a targeted drug delivery system. It falls under the category of anticancer agents and drug conjugates, specifically designed to improve the pharmacokinetics and therapeutic efficacy of sorafenib by utilizing galactosamine as a targeting ligand. This modification aims to facilitate selective uptake by liver cells, enhancing the drug's effectiveness while potentially reducing systemic side effects .

Synthesis Analysis

The synthesis of sorafenib-galactosamine involves several steps, primarily focusing on the formation of the amide bond between sorafenib and galactosamine. The process typically includes:

  1. Preparation of Reactants: Sorafenib is first dissolved in an appropriate solvent, while galactosamine is activated for coupling.
  2. Coupling Reaction: The two compounds are combined under controlled conditions (e.g., temperature, pH) to promote the formation of the amide bond. This reaction often requires catalysts or activating agents to facilitate bond formation.
  3. Purification: After synthesis, the product is purified using techniques such as size exclusion chromatography or high-performance liquid chromatography to remove unreacted materials and by-products .

Technical Details

The coupling reaction may involve optimizing various parameters such as solvent choice, temperature, and reaction time to maximize yield and purity. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of sorafenib-galactosamine can be described as follows:

  • Chemical Formula: The chemical formula combines that of sorafenib with galactosamine, reflecting their respective contributions.
  • Functional Groups: The molecule contains functional groups characteristic of both components, including an amide linkage formed during synthesis.

Structural Data

  • Molecular Weight: The molecular weight will be calculated based on the combined weights of sorafenib and galactosamine.
  • 3D Structure: Computational modeling may be used to visualize the three-dimensional arrangement of atoms within the molecule, aiding in understanding its interaction with biological targets.
Chemical Reactions Analysis

Sorafenib-galactosamine can undergo various chemical reactions relevant to its function:

  1. Hydrolysis: In biological environments, the amide bond may hydrolyze, releasing sorafenib and galactosamine.
  2. Metabolic Reactions: The compound may be subject to metabolic processes that influence its pharmacokinetics and pharmacodynamics.

Technical Details

The stability of sorafenib-galactosamine under physiological conditions is crucial for its effectiveness as a drug delivery system. Studies may involve assessing its degradation rates and metabolic pathways using in vitro models .

Mechanism of Action

The mechanism of action for sorafenib-galactosamine primarily revolves around its ability to deliver sorafenib selectively to liver cells:

  1. Targeting Mechanism: Galactosamine acts as a targeting ligand that binds specifically to receptors on liver cells, facilitating enhanced uptake.
  2. Release Mechanism: Once internalized, intracellular conditions (such as pH changes) can trigger the release of sorafenib from its conjugate form.

Data on Mechanism

Research indicates that this targeted approach significantly improves therapeutic outcomes compared to free sorafenib alone, particularly in liver cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Sorafenib-galactosamine's solubility can differ from that of free sorafenib due to its conjugated nature.
  • Stability: The compound's stability under various pH conditions is critical for its performance as a drug delivery system.

Chemical Properties

  • Reactivity: The reactivity profile may include susceptibility to hydrolysis or other chemical transformations within biological systems.
  • Interaction with Biological Molecules: Understanding how it interacts with proteins or nucleic acids can provide insights into its mechanism of action.

Relevant analyses often include spectroscopic methods (e.g., UV-Vis, NMR) and chromatographic techniques (e.g., HPLC) to characterize these properties thoroughly .

Applications

Sorafenib-galactosamine has several scientific uses:

  • Cancer Therapy: It is primarily investigated for enhancing the efficacy of sorafenib in treating hepatocellular carcinoma by improving selective targeting.
  • Drug Delivery Systems: Its design serves as a model for developing other targeted drug delivery systems using similar conjugation strategies.

Research continues into optimizing this compound's formulation and delivery mechanisms to maximize therapeutic benefits while minimizing adverse effects .

Introduction to Sorafenib-Galactosamine Conjugates

Historical Development of Sorafenib as a Multikinase Inhibitor

Sorafenib (Nexavar®) emerged from high-throughput screening efforts in the early 2000s, culminating in FDA approval for advanced renal cell carcinoma in 2005 and hepatocellular carcinoma (HCC) in 2007 [4]. This small-molecule multikinase inhibitor targets key signaling pathways: it suppresses tumor proliferation by inhibiting Raf serine/threonine kinases (Raf-1, B-Raf) in the MAPK/ERK pathway and inhibits angiogenesis through receptor tyrosine kinases (VEGFR-2/3, PDGFR-β, c-KIT) [4] [7]. The discovery cycle from lead compound to clinical approval spanned 11 years—a rapid trajectory for targeted therapies. Sorafenib’s clinical impact was solidified by the landmark SHARP trial, which demonstrated a median overall survival improvement from 8 to 11 months in advanced HCC patients, establishing it as a first-line systemic therapy [7]. Despite its broad kinase inhibition profile, limitations such as poor aqueous solubility (25 ng/mL for free base) and dose-limiting toxicity spurred efforts to develop optimized derivatives like sorafenib-galactosamine [2] [9].

Table 1: Key Molecular Targets of Sorafenib

Target PathwaySpecific TargetsBiological Effect
MAPK SignalingRaf-1, B-RafInhibits tumor proliferation
AngiogenesisVEGFR-2/3, PDGFR-βSuppresses neovascularization
Oncogenic Signalingc-KIT, RETBlocks tumor survival pathways

Rationale for Galactosamine Conjugation in Targeted Drug Delivery

The conjugation of galactosamine to sorafenib addresses two critical limitations: systemic toxicity and nonspecific biodistribution. Galactosamine facilitates active targeting via the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on hepatocyte membranes but minimally in extrahepatic tissues [5] [10]. The covalent amide bond between sorafenib’s carboxyl group and galactosamine’s amine group yields a stable conjugate (molecular weight: 612.94 g/mol) with altered physicochemical properties [1]:

  • Enhanced Solubility: While native sorafenib is practically insoluble in water (<25 ng/mL), the conjugate shows improved dispersibility in polar solvents, though it remains insoluble in aqueous media without formulation aids [1] [9].
  • Receptor-Mediated Uptake: ASGPR binds galactose/N-acetylgalactosamine residues with high affinity (Kd ≈ 1–10 nM), enabling intracellular internalization via clathrin-coated pits [5] [10]. This promotes selective drug accumulation in hepatocytes and HCC cells, which overexpress ASGPR compared to healthy tissues [10].

Nanocarrier systems further leverage this targeting:

  • Lipid Nanoparticles: Sorafenib-galactosamine-loaded NLCs achieve >89% encapsulation efficiency and 5.39% drug loading, with 2.2-fold higher hepatic selectivity than free sorafenib [2].
  • Antibody-Functionalized Systems: DSPE-PEG liposomes decorated with anti-VEGFR antibodies boost tumor suppression by combining galactose-mediated targeting with anti-angiogenic synergy [2].

Table 2: Sorafenib-Galactosamine Delivery Strategies

Delivery SystemKey FeaturesPerformance Metrics
Nanostructured Lipid Carriers (NLCs)Combines solid/liquid lipids89.87% EE, 5.39% DL, 2.2× liver targeting [2]
Antibody-Conjugated LiposomesDSPE-PEG + anti-VEGFR92.5% EE, 18.5% DL, prolonged t½ (10 hrs) [2]
Biomimetic ExosomesCell-derived vesicles with galactose ligandsImproved tumor penetration, preclinical metastasis suppression [5]

EE = Encapsulation Efficiency; DL = Drug Loading

Overview of Hepatocellular Carcinoma (HCC) and Chemoresistance Mechanisms

HCC constitutes 90% of primary liver cancers and exhibits intrinsic multidrug resistance (MDR), limiting sorafenib’s efficacy to ~30% of patients [3] [6]. Resistance mechanisms involve:

Transportome Dysregulation

  • Reduced Drug Uptake: Downregulation of solute carriers (e.g., OCT1/SLC22A1) impairs sorafenib intracellular accumulation. HCC patients with low OCT1 expression exhibit reduced overall survival [3] [6].
  • Enhanced Efflux: ABC transporters (MDR1, BCRP, MRPs) overexpressed in HCC efflux sorafenib. MRP2 upregulation correlates with 30% reduced cytotoxicity in resistant cells [3] [7].

Tumor Microenvironment (TME) Adaptations

  • Hypoxia-Induced Signaling: HIF-1α activation upregulates VEGF and FGF pathways, bypassing sorafenib’s anti-angiogenic effects [6] [8].
  • Galectin-1 Overexpression: Elevated in sorafenib-resistant HCC cells, Galectin-1 activates MET/AXL tyrosine kinases, sustaining proliferation and suppressing ferroptosis via GPX4/FTH1 upregulation [8].

Epigenetic Modifications

  • Non-coding RNAs: lncRNAs (e.g., SNHG3, SNHG16) sponge miRNAs (e.g., miR-128, miR-140-5p), promoting EMT and chemoresistance [7].
  • DNA Hypermethylation: MORC2-DNMT3A complexes silence tumor suppressors (NF2/KIBRA), activating Hippo signaling pathways [7].

Table 3: Key Chemoresistance Mechanisms in HCC

MechanismMolecular PlayersImpact on Sorafenib
Transporter Alterations↓ OCT1, ↑ MDR1/BCRPReduced intracellular drug accumulation
Kinase Reprogramming↑ Galectin-1/MET/AXLBypass of RAF/VEGFR inhibition
Ferroptosis Suppression↑ GPX4, FTH1Escape from sorafenib-induced cell death
Epigenetic RemodelinglncRNAs, DNMT3AEMT activation, tumor suppressor silencing

Properties

Product Name

Sorafenib-galactosamine

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Synonyms

Sorafenibgalactosamine;4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.